N-(4-nitrophenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-nitrophenyl)naphthalene-2-sulfonamide is an organic compound with the molecular formula C16H12N2O4S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science . The structure of this compound consists of a naphthalene ring system substituted with a sulfonamide group and a nitrophenyl group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of N-(4-nitrophenyl)naphthalene-2-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-nitrophenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinone derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. Major products formed from these reactions include amino-substituted derivatives and naphthoquinone derivatives.
Scientific Research Applications
N-(4-nitrophenyl)naphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria .
Comparison with Similar Compounds
N-(4-nitrophenyl)naphthalene-2-sulfonamide can be compared with other sulfonamide compounds such as:
N-(4-nitrophenyl)sulfonyltryptophan: This compound also contains a nitrophenyl and sulfonamide group but is attached to a tryptophan moiety, making it useful in different biological applications.
N-(4-nitrophenyl)benzenesulfonamide: Similar in structure but with a benzene ring instead of a naphthalene ring, this compound has different reactivity and applications.
The uniqueness of this compound lies in its naphthalene ring system, which provides additional stability and reactivity compared to other sulfonamide compounds.
Properties
IUPAC Name |
N-(4-nitrophenyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-18(20)15-8-6-14(7-9-15)17-23(21,22)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBIDMQMPLQCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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